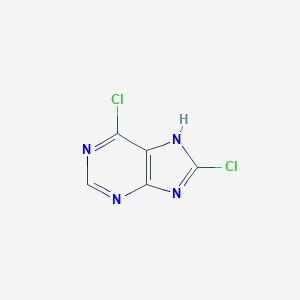

6,8-Dichloro-9H-purine

Vue d'ensemble

Description

6,8-Dichloro-7H-purine is a chlorinated derivative of purine, a fundamental heterocyclic compound that forms the backbone of many biologically significant molecules, including DNA and RNA.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dichloro-7H-purine typically involves the chlorination of purine derivatives. One common method starts with 2,6-dichloropurine, which undergoes selective bromination at the 8-position. This is followed by substitution reactions to introduce the chlorine atoms at the desired positions .

Industrial Production Methods: Industrial production of 6,8-dichloro-7H-purine may involve large-scale chlorination processes using chlorinating agents such as phosphorus pentachloride or thionyl chloride. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry .

Analyse Des Réactions Chimiques

Types of Reactions: 6,8-Dichloro-7H-purine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed:

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have focused on the anticancer properties of 6,8-dichloro-9H-purine derivatives. The compound's structure allows for various modifications that enhance its biological activity against different cancer cell lines.

Case Study: Antiproliferative Activity

A series of derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines such as A549 (lung cancer), MGC803 (gastric cancer), PC-3 (prostate cancer), and TE-1 (esophageal cancer). One notable derivative exhibited an IC50 value of 2.80 μM against A549 cells, demonstrating significant selectivity over normal cells (IC50 = 303.03 μM) . This study highlights the potential of this compound derivatives in targeted cancer therapy.

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| 6-Chloro-2-(propylthio)-8,9-dihydro-7H-purine | A549 | 2.80 | High |

| 6-Chloro-2-(propylthio)-8,9-dihydro-7H-purine | GES-1 (normal gastric) | 303.03 | Low |

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies provide insights into how modifications to the purine scaffold affect biological activity. For instance, substituents at the 8 and 9 positions of the purine core have been systematically varied to assess their impact on antiproliferative efficacy.

Case Study: SAR Analysis

In a study focusing on 6-chloro-8-substituted-9H-purine derivatives, modifications led to varying degrees of cytotoxicity against leukemia cell lines (Jurkat and K562). Compounds with specific substituents exhibited enhanced antiproliferative effects, indicating that careful structural modifications can lead to improved therapeutic profiles .

| Substituent | Cell Line | Activity |

|---|---|---|

| Benzoxy group at C6 | Jurkat | Significant |

| No substituent at C6 | K562 | Minimal |

Synthesis of Radiolabeled Compounds

Another application of this compound is in the synthesis of radiolabeled nucleosides for research purposes. The ability to create [8-^14C]-labeled derivatives facilitates studies on nucleoside metabolism and distribution in biological systems .

Development of Bromodomain Ligands

Recent research has identified derivatives of this compound as potential ligands for bromodomains, which are critical in epigenetic regulation. These compounds have shown promise in selectively targeting BRD9 bromodomain with low nanomolar affinity, marking a significant step in drug discovery for epigenetic modulators .

Mécanisme D'action

The mechanism of action of 6,8-dichloro-7H-purine involves its interaction with biological macromolecules. It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development . The compound’s chlorinated structure allows it to form strong interactions with enzyme active sites, enhancing its inhibitory effects .

Comparaison Avec Des Composés Similaires

2,6-Dichloropurine: Another chlorinated purine derivative, used in similar applications but with different reactivity due to its substitution pattern.

2,6,8-Trichloropurine:

Uniqueness: 6,8-Dichloro-7H-purine is unique due to its specific substitution pattern, which provides distinct reactivity and interaction profiles compared to other chlorinated purines. This uniqueness makes it valuable in targeted research applications, particularly in the development of enzyme inhibitors and pharmaceuticals .

Activité Biologique

6,8-Dichloro-9H-purine (6,8-DCP) is a synthetic purine derivative that has garnered attention for its significant biological activities, particularly in cancer research. This compound, with the chemical formula CHClN, features chlorine substitutions at the 6 and 8 positions of the purine ring, which enhances its interaction with biological targets.

This compound is synthesized through various methods, primarily involving the chlorination of existing purine derivatives. Its unique structure allows it to participate in essential biological processes, particularly those related to nucleic acids. The synthesis methods typically yield high purity and bioactivity, making it suitable for further pharmacological studies .

Research indicates that 6,8-DCP exhibits apoptotic effects on certain leukemia cell lines, such as Jurkat and K562 cells. The compound induces apoptosis through the activation of initiator caspases (caspases 8 and 9), which are critical mediators in the apoptotic pathway. This mechanism was demonstrated through various assays, including Annexin-V staining and Western blot analyses that confirmed caspase activation following treatment with 6,8-DCP .

Biological Activity

Antiproliferative Effects :

This compound has shown strong antiproliferative effects against various cancer cell lines. In studies involving Jurkat cells (acute T-cell leukemia), it was found to significantly inhibit cell proliferation with an IC value determined through MTT assays . The following table summarizes the biological activity of 6,8-DCP compared to similar compounds:

| Compound Name | IC (μM) | Apoptotic Mechanism |

|---|---|---|

| This compound | ~200 | Induction of caspase activation |

| 2-Chloro-9H-purine | >400 | Less potent in inducing apoptosis |

| 6-Chloro-9H-purine | >300 | More stable but less biologically active |

| 2,6-Dichloropurine | ~250 | Different pharmacological properties |

Case Studies

- Jurkat Cell Line Study : In a controlled study, Jurkat cells treated with 6,8-DCP showed a marked increase in apoptotic cells compared to untreated controls. Flow cytometry revealed that treatment led to significant cleavage of caspases and increased membrane phosphatidylserine exposure .

- K562 Cell Line Study : Similar experiments conducted on K562 cells indicated that while the compound was effective in inducing apoptosis, the response was less pronounced than in Jurkat cells. This suggests potential differences in sensitivity among various leukemia cell types .

Therapeutic Applications

The promising biological activity of this compound positions it as a candidate for further development as an anticancer therapeutic agent. Its ability to induce apoptosis selectively in cancer cells highlights its potential utility in targeted cancer therapies.

Propriétés

IUPAC Name |

6,8-dichloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEATMFRJLJEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421796 | |

| Record name | 6,8-dichloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19916-15-5 | |

| Record name | 19916-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-dichloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.